tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane is a complex organic compound with a unique structure that includes a tert-butyl group, a fluoro-substituted cyclopentane ring, and a diphenylsilane moiety
Preparation Methods
The synthesis of tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the fluoro and trityloxymethyl groups, and the final coupling with diphenylsilane. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is widely applied in organic synthesis
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the formation of carbon-carbon bonds in coupling reactions .
Comparison with Similar Compounds
Similar compounds include other fluoro-substituted cyclopentane derivatives and diphenylsilane compoundsOther similar compounds may include pinacol boronic esters and other organosilicon compounds .
Properties
IUPAC Name |
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45FO4Si/c1-42(2,3)50(35-27-17-9-18-28-35,36-29-19-10-20-30-36)49-40-38(45)37(39-41(40)48-43(4,5)47-39)31-46-44(32-21-11-6-12-22-32,33-23-13-7-14-24-33)34-25-15-8-16-26-34/h6-30,39-41H,31H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFROJJJDOTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=C(C2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45FO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.